![molecular formula C8H10FNO B2943442 [5-(Aminomethyl)-2-fluorophenyl]methanol CAS No. 1094459-00-3](/img/structure/B2943442.png)
[5-(Aminomethyl)-2-fluorophenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Aminomethyl)-2-fluorophenyl]methanol: is an organic compound that features a fluorine atom, an aminomethyl group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the fluorine atom . The aminomethyl group can be introduced via reductive amination using reagents like sodium borohydride .
Industrial Production Methods: Industrial production of [5-(Aminomethyl)-2-fluorophenyl]methanol may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [5-(Aminomethyl)-2-fluorophenyl]methanol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(Aminomethyl)-2-fluorophenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drugs that target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which [5-(Aminomethyl)-2-fluorophenyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
[5-(Aminomethyl)-2-furanmethanol]: This compound features a furan ring instead of a benzene ring, which can alter its reactivity and applications.
[4-(Aminomethyl)-2-fluorophenyl]methanol: Similar structure but with the aminomethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness: The unique combination of the fluorine atom and the aminomethyl group in [5-(Aminomethyl)-2-fluorophenyl]methanol provides distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOBCJIBLEPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2943361.png)
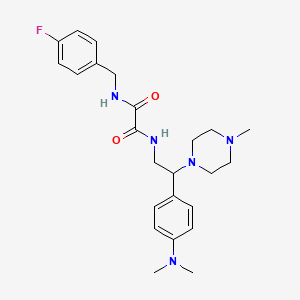
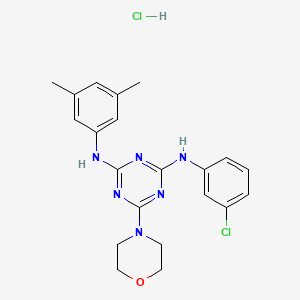
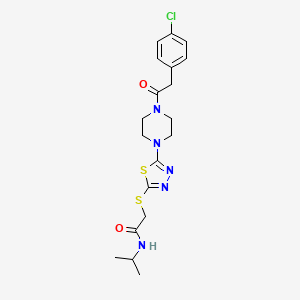
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)
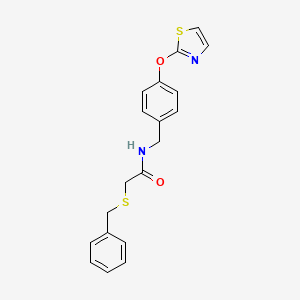
![3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2943370.png)

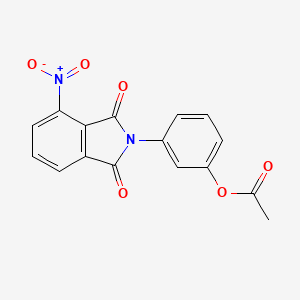
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2943377.png)
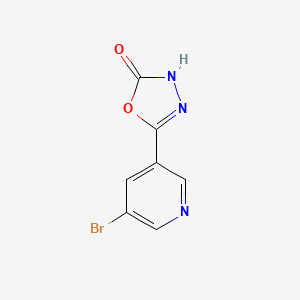
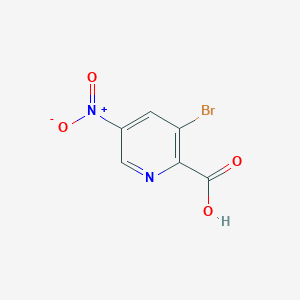
![2-{[(3-chlorophenyl)methyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2943381.png)
